3-Hydroxydecanoic acid
Overview
Description
3-Hydroxydecanoic acid is a chemical compound that has gained interest in various scientific fields due to its unique properties and potential applications. It is part of the 3-hydroxy acid family, which includes various compounds with differing carbon chain lengths and functional groups.
Synthesis Analysis
The synthesis of 3-Hydroxydecanoic acid and related compounds often involves complex chemical reactions. For instance, a related compound, 3-Hydroxytetradecanoic acid, was synthesized using a five-step reaction from epichlorohydrin with an overall yield of 52.48% (Yang Lirong, 2007).
Molecular Structure Analysis
The molecular structure of 3-Hydroxydecanoic acid is characterized by a hydroxyl group attached to the third carbon of a decanoic acid chain. This structure is similar to other nonesterified 3-hydroxy acids identified in milk, which range in chain length from 6 to 16 carbons (O. W. Parks, 1977).
Chemical Reactions and Properties
3-Hydroxydecanoic acid can be involved in various chemical reactions due to its functional groups. For instance, in Escherichia coli, 3-Hydroxydecanoic acid was produced by mobilizing (R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase (Zhong Zheng et al., 2004).
Physical Properties Analysis
The physical properties of 3-Hydroxydecanoic acid, like other similar compounds, are influenced by its molecular structure. However, specific details about its melting point, boiling point, and solubility in various solvents are not provided in the papers sourced.
Chemical Properties Analysis
The chemical properties of 3-Hydroxydecanoic acid, such as its reactivity with other chemical compounds and stability under different conditions, are closely related to its molecular structure and functional groups. Its properties as a medium-chain-length 3-hydroxyalkanoic acid were explored in a study on Pseudomonas entomophila (Ahleum Chung et al., 2013).
Scientific Research Applications
Orthogonal Gene Expression Control : Hanko, Minton, and Malys (2017) in "Scientific Reports" highlighted the potential of the 3-hydroxypropionic acid-inducible system from Pseudomonas putida for orthogonal gene expression control in Escherichia coli and Cupriavidus necator. This has implications for synthetic biology and biotechnology applications (Hanko, Minton, & Malys, 2017).
Bio-Based Chemical Production : Li, Wang, Ge, and Tian (2016) in "Scientific Reports" optimized glycerol metabolism in Klebsiella pneumoniae for high 3-HP production, advancing the biological production of 3-HP from renewable carbon sources (Li, Wang, Ge, & Tian, 2016).
Mass Spectrometry Applications : Kołodziej et al. (2022) in "Rapid communications in mass spectrometry" demonstrated that laser mass spectrometry with silver nanoparticles can effectively quantify 3-hydroxycarboxylic acids, aiding in environmental endotoxin monitoring (Kołodziej et al., 2022).
Synthesis of Biodegradable Polymers : Jaipuri, Jofré, Schwarz, and Pohl (2004) in "Tetrahedron Letters" presented the microwave-assisted catalytic transfer hydrogenation and hydrolysis of Weinreb amide for the modular synthesis of (R)-3-hydroxyalkanoic acids, essential for biodegradable poly(3-hydroxyalkanoate) polymers (Jaipuri, Jofré, Schwarz, & Pohl, 2004).
Environmental Marker of Endotoxin : Uhlig et al. (2016) in "Journal of chromatography. A" developed a method for quantitative profiling of 3-hydroxy fatty acids in environmental samples using HPLC-MS/MS. This method has potential applications in estimating endotoxin in samples (Uhlig et al., 2016).
Catalytic Deoxygenation in Industrial Applications : Mensah et al. (2020) in "Green Chemistry" showed that Ru-based catalysts effectively deoxygenate bio-based 3-hydroxydecanoic acid to secondary alcohols and linear alkanes. This has potential applications in the food, perfume, and fuel industries (Mensah et al., 2020).
Role in 3-Hydroxydecanoic Acid Production : Zheng, Gong, Liu, Deng, Chen, and Chen (2004) in "Applied and Environmental Microbiology" discussed the crucial role of Thioesterase II in Escherichia coli in 3-hydroxydecanoic acid production, which prevents abnormal accumulation of intracellular acyl-coenzyme A (Zheng et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-hydroxydecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSBMZUBSBFJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-40-7 | |
Record name | Decanoic acid, 3-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40864486 | |
Record name | (±)-3-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxydecanoic acid | |
CAS RN |
14292-26-3, 5561-87-5, 33044-91-6 | |
Record name | (±)-3-Hydroxydecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoic acid, 3-hydroxy-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxydecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Myrmicacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-3-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYDECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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